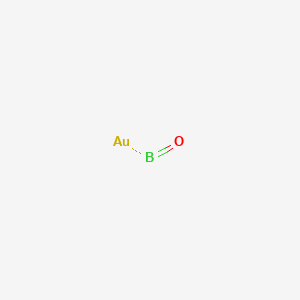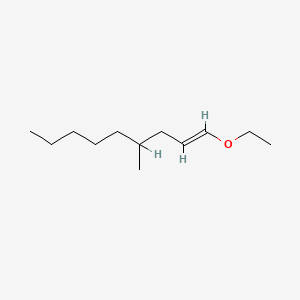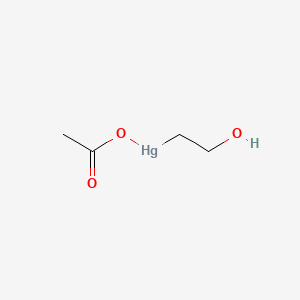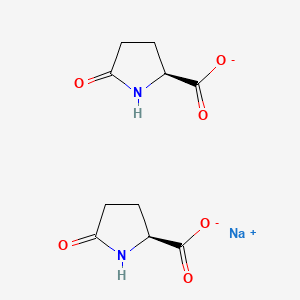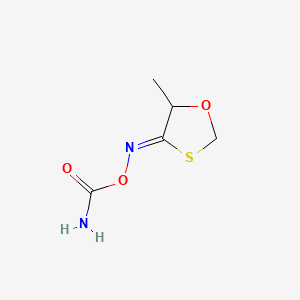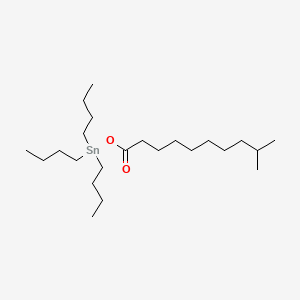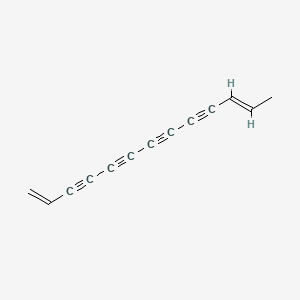
Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester is a fluorinated ester compound. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly alter its reactivity and interactions compared to non-fluorinated analogs. This compound is used in various scientific and industrial applications, particularly where fluorinated compounds are advantageous.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester typically involves the esterification of 2,2,3,3,4,4,5,5-octafluoropentanoic acid with octanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions are typically more challenging due to the strong C-F bonds.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures and pressures.
Major Products
Hydrolysis: 2,2,3,3,4,4,5,5-octafluoropentanoic acid and octanol.
Reduction: 2,2,3,3,4,4,5,5-octafluoropentanol.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Scientific Research Applications
Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials that require high thermal and chemical stability.
Mechanism of Action
The mechanism by which Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms increases the compound’s lipophilicity and alters its electronic properties, which can affect its binding to molecular targets and its overall reactivity. These properties make it useful in various applications where enhanced stability and reactivity are desired.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid: A non-fluorinated analog with different reactivity and properties.
Valeric acid: Another non-fluorinated analog used in similar applications but with less chemical stability.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related fluorinated compound used in the synthesis of other fluorinated esters and materials.
Uniqueness
Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-, octyl ester is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. These properties include increased thermal and chemical stability, higher lipophilicity, and altered electronic characteristics, making it suitable for specialized applications in various fields.
Properties
CAS No. |
72828-80-9 |
|---|---|
Molecular Formula |
C13H18F8O2 |
Molecular Weight |
358.27 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorooctyl pentanoate |
InChI |
InChI=1S/C13H18F8O2/c1-3-5-6-9(22)23-8-11(16,17)13(20,21)12(18,19)10(14,15)7-4-2/h3-8H2,1-2H3 |
InChI Key |
PQKROKRLQONMBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCC(C(C(C(CCC)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


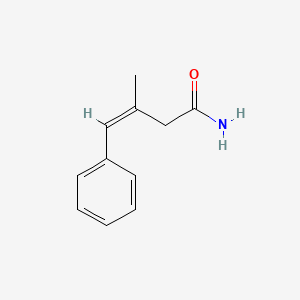
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)
